CA inhibitor 1 -

CA inhibitor 1

Catalog Number: EVT-10962987
CAS Number:
Molecular Formula: C41H36ClF8N7O5S2
Molecular Weight: 958.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Carbonic anhydrase inhibitor 1 is a compound that targets carbonic anhydrases, a family of enzymes that catalyze the reversible hydration of carbon dioxide. These enzymes play crucial roles in various physiological processes, including respiration and acid-base balance. The inhibition of carbonic anhydrases has significant implications in treating conditions such as glaucoma, epilepsy, and certain types of cancer.

Source

The compound is synthesized through various chemical methods involving modifications of benzenesulfonamide and thiazolidinone derivatives. It has been the subject of numerous studies aimed at evaluating its efficacy as a carbonic anhydrase inhibitor and exploring its potential therapeutic applications .

Classification

Carbonic anhydrase inhibitor 1 falls under the category of sulfonamide compounds, which are known for their ability to inhibit carbonic anhydrase activity. These compounds are often classified based on their chemical structure and the specific isoforms of carbonic anhydrase they target.

Synthesis Analysis

Methods

The synthesis of carbonic anhydrase inhibitor 1 typically involves several steps, including:

  • Formation of Benzenesulfonamide: The initial step often includes the reaction of isothiocyanatobenzene with mafenide hydrochloride to produce benzenesulfonamide as an intermediate.
  • Cyclization Reactions: Subsequent cyclization reactions lead to the formation of more complex structures, such as thiazolidinone derivatives combined with benzenesulfonamide .
  • Knoevenagel Condensation: This method is frequently employed to introduce various substituents into the aromatic rings, enhancing the inhibitory properties against carbonic anhydrases.

Technical Details

The synthetic procedures are typically monitored using thin-layer chromatography for reaction progress. Purification processes often involve column chromatography to isolate the desired product in high purity .

Molecular Structure Analysis

Structure

Carbonic anhydrase inhibitor 1 features a complex molecular structure characterized by a sulfonamide group attached to a thiazolidinone or related aromatic system. The exact structure can vary depending on the specific derivatives synthesized.

Data

  • Molecular Formula: C₁₃H₁₃N₃O₃S
  • Molecular Weight: Approximately 293.32 g/mol
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and purity of synthesized compounds .
Chemical Reactions Analysis

Reactions

Carbonic anhydrase inhibitor 1 undergoes various chemical reactions during its synthesis, including:

  • Substitution Reactions: Introducing different functional groups to enhance its inhibitory activity.
  • Condensation Reactions: These reactions are critical for forming the core structure that interacts with carbonic anhydrases.

Technical Details

Reactions are typically carried out under controlled conditions (temperature, solvent choice) to optimize yield and selectivity. Analytical techniques such as High Performance Liquid Chromatography (HPLC) may be employed to assess reaction outcomes .

Mechanism of Action

Process

The mechanism by which carbonic anhydrase inhibitor 1 exerts its effects involves binding to the active site of carbonic anhydrases, thereby preventing the conversion of carbon dioxide and water into bicarbonate and protons. This inhibition can lead to altered physiological responses in target tissues.

Data

Studies have shown that the binding affinity of this compound can be quantified using inhibition constants (Ki), with values indicating its potency compared to other known inhibitors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or light-colored solid.
  • Solubility: Soluble in polar solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant spectroscopic data includes infrared (IR) absorption bands corresponding to functional groups present in the compound, such as sulfonamide stretches and carbonyl vibrations .

Applications

Scientific Uses

Carbonic anhydrase inhibitor 1 has several potential applications in scientific research and medicine:

  • Therapeutics: Investigated for use in treating glaucoma, epilepsy, and certain cancers due to its ability to modulate bicarbonate levels and influence pH regulation.
  • Research Tool: Used in biochemical studies to understand enzyme mechanisms and develop further inhibitors for therapeutic purposes.
  • Drug Development: Serves as a lead compound for designing new inhibitors with improved efficacy and selectivity against specific carbonic anhydrase isoforms .
Introduction and Research Significance

Definition and Context within Targeted Therapeutic Inhibition

Carbonic Anhydrase Inhibitor 1 (CA Inhibitor 1), also designated GS-6207 analog, is a novel small-molecule antiviral compound that selectively targets the human immunodeficiency virus (HIV) capsid protein. This inhibitor binds directly to the HIV-1 capsid protein at the interface of the N-terminal and C-terminal domains, disrupting both viral uncoating during host cell entry and capsid assembly during virion maturation [6] [7]. Its structural signature comprises a benzodiazepine core linked to a sulfonyl-bearing moiety, enabling high-affinity interactions with key residues in the capsid binding pocket (e.g., Asn53, Thr107, Val108) [7]. With an inhibition constant (Ki) in the nanomolar range against diverse HIV-1 strains, CA Inhibitor 1 exhibits dual-phase activity: destabilizing the viral core post-entry and preventing formation of infectious particles [2] [7].

Table 1: Comparative Profile of Capsid-Targeting Antivirals

CompoundTarget SiteAntiviral EC₅₀ (μM)Key Mechanisms
CA Inhibitor 1 (GS-6207 analog)NTD-CTD interface0.001–0.005 [6]Uncoating inhibition, assembly disruption
PF-74NTD-CTD interface0.008–0.64 [7]Host-factor binding competition
CAP-1NTD hydrophobic cavity100 [7]Conformational disruption during assembly
BI-2PF-74 binding pocket1.8 [2]Premature uncoating induction

This compound is distinguished from classical enzyme inhibitors (e.g., protease or reverse transcriptase inhibitors) by its unique mechanism of action—interfering with structural dynamics rather than catalytic activity. Its specificity for capsid protein hexameric lattices positions it as a pioneering therapeutic agent against multidrug-resistant HIV variants [7].

Historical Development and Rationale for HIV Capsid Targeting

The genesis of capsid-targeted antivirals emerged from crystallographic insights into the HIV capsid's metastable architecture. Early efforts identified CAP-1 (2003), which bound the capsid protein N-terminal domain but exhibited weak efficacy (EC₅₀ >100 μM) [7]. A breakthrough occurred in 2010 with PF-74, a sulfonamide derivative that inhibited viral replication at submicromolar concentrations by competing with host factors (CPSF6, Nup153) for capsid binding [2] [7]. Subsequent optimization yielded GS-CA1 (2017), a structurally engineered analog with picomolar potency and sustained action, validating capsid inhibition as a viable therapeutic strategy [2].

CA Inhibitor 1 evolved from this lineage, incorporating a benzodiazepine scaffold to enhance capsid lattice engagement. Its design leverages three structural principles:

  • Aryl Sulfonamide Zinc-Binding Group: Facilitates polar interactions with Thr107 and backbone amides [6].
  • Alkyne-Tethered Hydrophobic Tail: Stabilizes the compound within the interprotomer pocket via van der Waals contacts [6].
  • Chiral Benzodiazepine Core: Preorganizes the molecule for high-affinity insertion into the capsid binding cleft [7].

Table 2: Milestones in Capsid Inhibitor Development

YearCompoundKey AdvancementLimitation
2003CAP-1First small-molecule capsid binderLow potency (EC₅₀ 100 μM)
2010PF-74Broad-spectrum activity vs. HIV-1/2Moderate cytotoxicity (TI 14)
2017GS-CA1Picomolar efficacy, high barrier to resistanceN/A
2020sCA Inhibitor 1Dual-phase inhibition, click chemistry compatibilityIn vivo pharmacokinetics under study [6]

The biological rationale for capsid targeting hinges on two vulnerabilities:

  • Early Replication: Capsid integrity governs nuclear entry and reverse transcription; destabilization blocks integration [7].
  • Late Replication: Capsid assembly requires precise hexamer/pentamer stoichiometry; inhibitors misdirect oligomerization [2].

Key Knowledge Gaps and Research Imperatives

Despite CA Inhibitor 1’s mechanistic promise, four knowledge gaps impede clinical translation:

Resistance Mutagenesis Dynamics

In vitro resistance selections with early capsid inhibitors (e.g., PF-74) identified mutations at residues Thr107, Ala105, and Leu111 that confer >40-fold reduced susceptibility [7]. However, CA Inhibitor 1’s resilience against these variants remains undetermined. Structural modeling suggests its extended binding interface may retain efficacy against Thr107Asn mutants, but experimental validation is pending [6] [7].

Host Factor Binding Interference

The capsid interacts with cyclophilin A, CPSF6, and Nup153—host proteins essential for nuclear import and integration targeting. While PF-74 disrupts these interactions at high concentrations, whether CA Inhibitor 1 similarly modulates host engagement is unknown. Quantitative proteomic analyses of inhibitor-bound capsid complexes could resolve this [2].

In Vivo Efficacy and Distribution

No peer-reviewed data exist on CA Inhibitor 1’s tissue penetration, metabolic stability, or efficacy in animal models. Its alkyne handle enables click chemistry conjugation for biodistribution tracking, yet such studies are unreported [6].

Isoform Selectivity

Human cells express nucleoporins (e.g., Nup153) structurally homologous to capsid protein domains. Off-target binding to these proteins could underlie cytotoxicity, necessitating selective pressure profiling [7].

Table 3: High-Priority Research Imperatives for CA Inhibitor 1

Knowledge GapExperimental ApproachExpected Impact
Resistance spectrumPassage studies with engineered mutantsDefine clinical resistance risk
Host factor modulationSurface plasmon resonance binding assaysPredict effects on nuclear transport
PharmacokineticsRadiolabeled tracer studies in primatesOptimize dosing for sustained capsid engagement
Off-target activityProteome-wide affinity chromatographyIdentify cytotoxicity mechanisms

Addressing these gaps will elucidate whether capsid inhibition fulfills its potential as a next-generation antiretroviral strategy. Current data position CA Inhibitor 1 as a tool compound for probing capsid function—not yet a therapeutic candidate [2] [6].

Properties

Product Name

CA inhibitor 1

IUPAC Name

N-[(1S)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide

Molecular Formula

C41H36ClF8N7O5S2

Molecular Weight

958.3 g/mol

InChI

InChI=1S/C41H36ClF8N7O5S2/c1-40(2,63(3,59)60)11-10-22-4-7-24(25-8-9-28(42)33-36(25)56(17-30(45)46)54-39(33)55-64(61,62)23-5-6-23)34(51-22)29(14-19-12-20(43)15-21(44)13-19)52-31(58)18-57-37-32(35(53-57)38(47)48)26-16-27(26)41(37,49)50/h4,7-9,12-13,15,23,26-27,29-30,38H,5-6,14,16-18H2,1-3H3,(H,52,58)(H,54,55)/t26-,27+,29-/m0/s1

InChI Key

CPCUUUACFKQOHY-GKRYNVPLSA-N

Canonical SMILES

CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)F)NS(=O)(=O)C4CC4)C(CC5=CC(=CC(=C5)F)F)NC(=O)CN6C7=C(C8CC8C7(F)F)C(=N6)C(F)F)S(=O)(=O)C

Isomeric SMILES

CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)F)NS(=O)(=O)C4CC4)[C@H](CC5=CC(=CC(=C5)F)F)NC(=O)CN6C7=C([C@H]8C[C@H]8C7(F)F)C(=N6)C(F)F)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.